molecular formula C11H10N2O4 B13809890 4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one

4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B13809890
M. Wt: 234.21 g/mol
InChI Key: WVRSNUHWQFLUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that includes a dioxolo ring fused to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C11H10N2O4/c1-5-12-8-6(11(14)13-5)3-7-9(10(8)15-2)17-4-16-7/h3H,4H2,1-2H3,(H,12,13,14)

InChI Key

WVRSNUHWQFLUGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(C=C2C(=O)N1)OCO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.